molecular formula C14H20N2O B14469041 Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- CAS No. 67787-17-1

Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-

Cat. No.: B14469041
CAS No.: 67787-17-1
M. Wt: 232.32 g/mol
InChI Key: JRIFAJHYMMPVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- is an organic compound with a complex structure that includes a nitrile group, a cyclohexyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- typically involves multiple steps. One common method is the nucleophilic substitution reaction where a halogenoalkane reacts with potassium cyanide (KCN) in an ethanolic solution under reflux conditions to form the nitrile group . The cyclohexyl and furan groups are introduced through subsequent reactions involving appropriate starting materials and reagents.

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are scalable and can produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles.

Scientific Research Applications

Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, potentially modulating their activity. The furan ring and cyclohexyl group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- is unique due to its combination of a nitrile group, a cyclohexyl group, and a furan ring.

Properties

CAS No.

67787-17-1

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

3-[[2-(furan-2-ylmethyl)cyclohexyl]amino]propanenitrile

InChI

InChI=1S/C14H20N2O/c15-8-4-9-16-14-7-2-1-5-12(14)11-13-6-3-10-17-13/h3,6,10,12,14,16H,1-2,4-5,7,9,11H2

InChI Key

JRIFAJHYMMPVSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2=CC=CO2)NCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.